

# Spectroscopic Data of N,3-dimethylbutanamide: A Technical Guide

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## Compound of Interest

Compound Name: *n,3-dimethylbutanamide*

Cat. No.: B1633665

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This technical guide provides a comprehensive overview of the spectroscopic data for **N,3-dimethylbutanamide**. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data obtained from computational chemistry methods. It also outlines the general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which would be applicable for the analysis of this and similar small molecules.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N,3-dimethylbutanamide**. These values are computationally derived and should be used as a reference for the identification and characterization of this compound.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.5-6.0	Broad Singlet	1H	N-H
~2.7	Doublet	3H	N-CH <sub>3</sub>
~2.1-2.2	Multiplet	1H	CH(CH <sub>3</sub> ) <sub>2</sub>
~1.9-2.0	Doublet	2H	CH <sub>2</sub> -C=O
~0.9	Doublet	6H	CH(CH <sub>3</sub> ) <sub>2</sub>

Predicted in CDCl<sub>3</sub> at 300 MHz.

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift (ppm)	Assignment
~174	C=O
~50	CH <sub>2</sub> -C=O
~26	N-CH <sub>3</sub>
~25	CH(CH <sub>3</sub> ) <sub>2</sub>
~22	CH(CH <sub>3</sub> ) <sub>2</sub>

Predicted in CDCl<sub>3</sub> at 75 MHz.

**Table 3: Predicted IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
~3300	N-H Stretch
~2960, ~2870	C-H Stretch (Aliphatic)
~1640	C=O Stretch (Amide I)
~1550	N-H Bend (Amide II)
~1465	C-H Bend (CH <sub>3</sub> , CH <sub>2</sub> )
~1370	C-H Bend (Isopropyl)

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization)**

m/z	Predicted Fragment
115	[M] <sup>+</sup> (Molecular Ion)
100	[M - CH <sub>3</sub> ] <sup>+</sup>
72	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
58	[CH <sub>3</sub> NHCOCH <sub>2</sub> ] <sup>+</sup>
44	[CH <sub>3</sub> CONH <sub>2</sub> ] <sup>+</sup>
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Isopropyl cation)

## Experimental Protocols

The following sections detail generalized experimental procedures for acquiring spectroscopic data for small organic molecules like **N,3-dimethylbutanamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of a molecule.

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe.
- **Shimming:** Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters include a  $30\text{-}45^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a proton-decoupled carbon spectrum.
  - A larger number of scans is typically required due to the low natural abundance of  $^{13}\text{C}$ .
- **Data Processing:**
  - Apply Fourier transformation to the raw data (Free Induction Decay).
  - Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in a molecule.

Procedure:

- **Sample Preparation:**
  - **Neat Liquid:** Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

- Solid (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent disk.
- Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.
- Background Spectrum: Record a background spectrum of the empty sample holder (or the pure solvent) to subtract atmospheric and solvent absorptions.
- Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of a molecule.

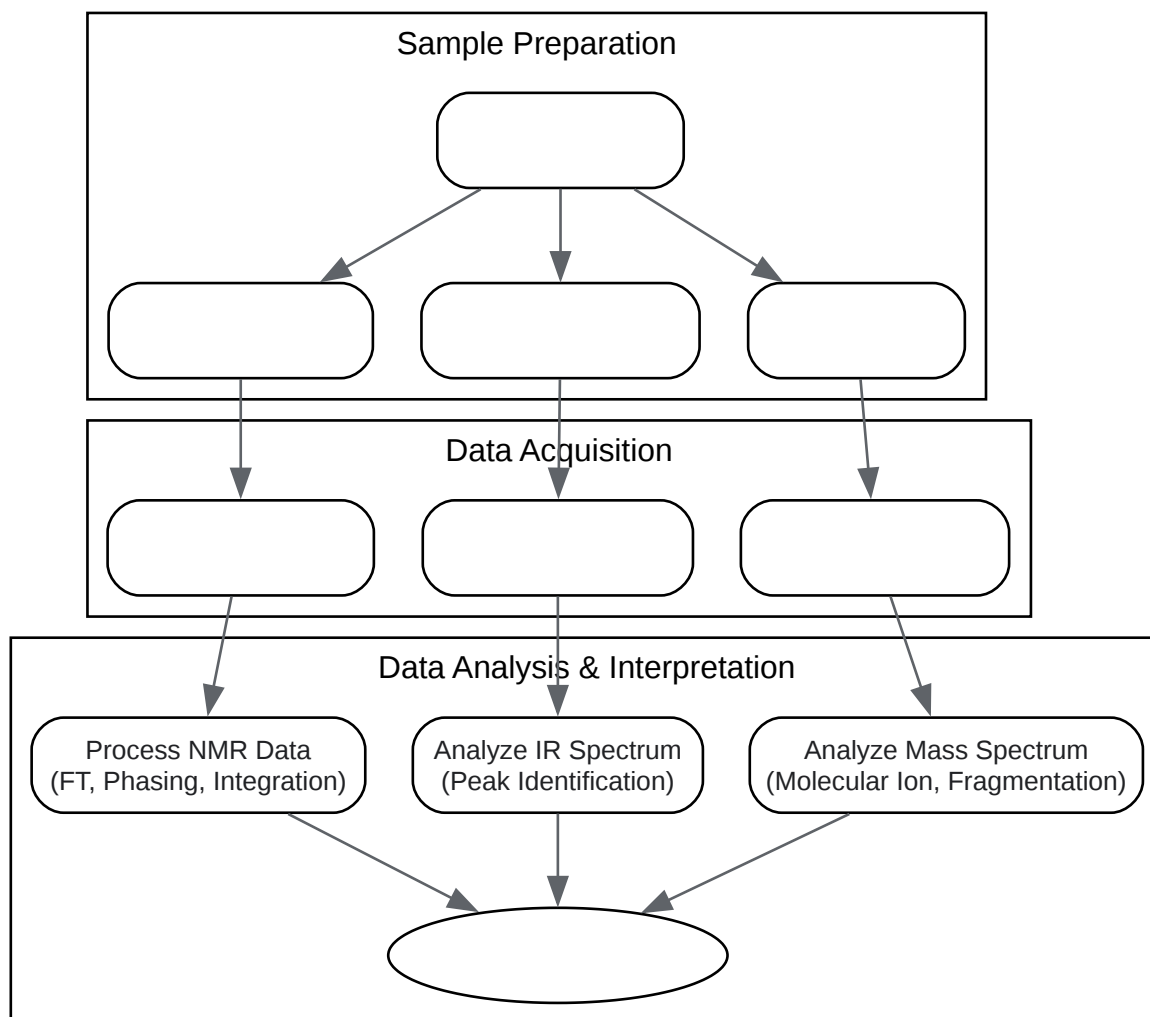
Procedure (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a vacuum, causing ionization and fragmentation of the molecules.
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

## General Spectroscopic Analysis Workflow



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Caption: Workflow for Spectroscopic Analysis.

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